An In-depth Technical Guide to the Synthesis, Purification, and Application of Fmoc-D-Ser(PO(OBzl)OH)-OH
An In-depth Technical Guide to the Synthesis, Purification, and Application of Fmoc-D-Ser(PO(OBzl)OH)-OH
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and application of N-α-(9-Fluorenylmethoxycarbonyl)-D-serine-[O-(monobenzyl)phosphate] (Fmoc-D-Ser(PO(OBzl)OH)-OH), a critical building block for the solid-phase peptide synthesis (SPPS) of D-phosphoserine-containing peptides. Protein phosphorylation is a ubiquitous post-translational modification that plays a central role in regulating a vast array of cellular processes.[1] The ability to synthesize peptides with site-specific phosphorylation is therefore essential for dissecting these signaling pathways and developing novel therapeutics.[2][3] This guide offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals, focusing on the chemical principles and practical considerations for the successful preparation and use of this valuable reagent.
Introduction: The Significance of Phosphoserine in Biological Research
Protein phosphorylation, predominantly occurring on serine, threonine, and tyrosine residues, is a fundamental mechanism for controlling protein function, including enzyme activity, protein-protein interactions, and cellular localization.[1][4] Aberrant phosphorylation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][5] Consequently, synthetic phosphopeptides are invaluable tools for studying the roles of protein kinases and phosphatases, developing diagnostic tools, and designing targeted therapeutics.[4][6]
The incorporation of phosphorylated amino acids into peptides via SPPS can be achieved through two primary strategies: "global phosphorylation" of a completed peptide chain or the "building block" approach, which involves the direct incorporation of a pre-phosphorylated and protected amino acid derivative.[1][2] The building block approach is generally preferred as it offers precise control over the location of the phosphate group and avoids potential side reactions associated with post-synthetic modifications.[1] Fmoc-D-Ser(PO(OBzl)OH)-OH is a key building block in this context, enabling the introduction of a D-phosphoserine residue, which can be crucial for creating peptides with enhanced stability or specific conformational properties.[3]
Synthesis of Fmoc-D-Ser(PO(OBzl)OH)-OH: A Step-by-Step Protocol
The synthesis of Fmoc-D-Ser(PO(OBzl)OH)-OH involves two key transformations: the protection of the α-amino group of D-serine with the Fmoc group and the subsequent phosphorylation of the side-chain hydroxyl group. A scalable one-pot synthesis for the L-enantiomer has been developed, and a similar strategy can be adapted for the D-enantiomer.
Overall Synthesis Workflow
Caption: Synthesis workflow for Fmoc-D-Ser(PO(OBzl)OH)-OH.
Detailed Experimental Protocol
Materials:
-
D-Serine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Dibenzyl phosphorochloridate
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Fmoc Protection of D-Serine:
-
Dissolve D-Serine (1 equivalent) in a 10% aqueous solution of NaHCO₃.
-
Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the D-serine solution with vigorous stirring at 0-5°C.[7]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl, which will precipitate the Fmoc-D-Ser-OH.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield crude Fmoc-D-Ser-OH.
-
-
Phosphorylation of Fmoc-D-Ser-OH:
-
Dissolve Fmoc-D-Ser-OH (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C and slowly add dibenzyl phosphorochloridate (1.2 equivalents).
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Quench the reaction with water and extract the product into ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and evaporate the solvent to yield the crude dibenzyl-protected product.
-
-
Selective Debenzylation:
-
The selective removal of one benzyl group can be achieved through controlled hydrolysis or catalytic hydrogenolysis. For a laboratory-scale preparation, controlled hydrolysis is often employed.
-
Dissolve the crude dibenzyl-protected intermediate in a suitable solvent mixture (e.g., THF/water).
-
Add a mild base (e.g., LiOH or NaOH, 1 equivalent) and monitor the reaction closely by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
The final product, Fmoc-D-Ser(PO(OBzl)OH)-OH, is then purified.
-
Purification Strategies
The purity of Fmoc-D-Ser(PO(OBzl)OH)-OH is critical for successful peptide synthesis. The primary methods for purification are column chromatography and recrystallization.
Column Chromatography
Flash column chromatography using silica gel is an effective method for purifying the crude product. A gradient elution system is typically employed.
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for separating moderately polar organic compounds. |
| Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0-10% MeOH in DCM) with 0.5% Acetic Acid | The gradient allows for the elution of less polar impurities first, followed by the desired product. The acetic acid helps to improve peak shape and prevent streaking by keeping the phosphate and carboxyl groups protonated. |
Recrystallization
Recrystallization can be an effective final purification step to obtain a highly crystalline product.
-
Solvent System: A common solvent system for recrystallization is ethyl acetate/hexane. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until the solution becomes turbid. Upon cooling, the purified product crystallizes out.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-D-Ser(PO(OBzl)OH)-OH.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing purity. Chiral HPLC is used to determine the enantiomeric excess.
| Analysis Type | Column | Mobile Phase | Detection |
| Purity (RP-HPLC) | C18 column (e.g., 5 µm, 4.6 x 250 mm) | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile; Gradient elution | UV at 265 nm |
| Enantiomeric Purity (Chiral HPLC) | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2)[8][9] | Isocratic mixture of Acetonitrile and water with 0.1% TFA[8] | UV at 265 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ³¹P NMR spectroscopy are used to confirm the structure of the molecule. ³¹P NMR is particularly useful for confirming the presence of the phosphate group, with a characteristic chemical shift expected for a phosphodiester.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product (C₂₅H₂₄NO₈P, MW: 497.43 g/mol ).[10]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Ser(PO(OBzl)OH)-OH is an excellent building block for the preparation of D-phosphoserine-containing peptides by Fmoc SPPS.
Coupling Reactions
The partially protected phosphate can present challenges during coupling.[11] Uronium-based coupling reagents such as HBTU, HATU, or TBTU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) are recommended for efficient incorporation.[11][12]
Recommended Coupling Protocol:
-
Pre-activate a solution of Fmoc-D-Ser(PO(OBzl)OH)-OH (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for a few minutes.[11]
-
Add the activation mixture to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
The Challenge of β-Elimination
A significant side reaction associated with phosphoserine derivatives in Fmoc SPPS is β-elimination, which occurs during the piperidine-mediated Fmoc deprotection step.[4][13] This leads to the formation of a dehydroalanine residue, which can subsequently react with piperidine to form a piperidinyl-alanine adduct.[4][5]
Caption: Mechanism of piperidine-induced β-elimination.
Mitigation Strategies:
-
Use of Milder Bases: Replacing piperidine with a less aggressive base for the deprotection of the Fmoc group from the phosphoserine residue can significantly reduce β-elimination. 50% cyclohexylamine in DCM or a low concentration of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective alternatives.[5][10][14]
-
Reduced Deprotection Times: Minimizing the exposure of the phosphoserine residue to the basic deprotection solution can help to reduce the extent of β-elimination.
-
Avoid Microwave Heating: Microwave-assisted SPPS can accelerate the rate of β-elimination, and its use should be carefully considered during the deprotection step of phosphoserine residues.[5][15]
Conclusion
Fmoc-D-Ser(PO(OBzl)OH)-OH is an indispensable reagent for the synthesis of D-phosphoserine-containing peptides. A thorough understanding of its synthesis, purification, and the intricacies of its application in SPPS, particularly the mitigation of β-elimination, is paramount for success. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently and efficiently utilize this powerful tool in their exploration of the phosphoproteome.
References
-
(2025-08-06) Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
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(2013-08-29) Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
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Meyer, H. E., Hoffmann-Posorske, E., Korte, H., & Heilmeyer, L. M. (1991). Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing. PubMed. [Link]
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(2025-08-06) The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Meyer, H. E., Hoffmann-Posorske, E., Korte, H., & Heilmeyer, L. M. (1991). Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing. NIH. [Link]
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Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Luxembourg Bio Technologies. [Link]
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6.5 Synthesis of Phosphopeptides. Thieme. [Link]
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HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
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(2022-07-12) Accelerated Multiphosphorylated Peptide Synthesis. ACS Publications. [Link]
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APPLICATIONS. Phenomenex. [Link]
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(2022-05-20) Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
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(2022-06-21) Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [Link]
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Knight, Z. A., Schilling, B., Row, R. H., Kenski, D. M., Gibson, B. W., & Shokat, K. M. (2003). Improved beta-elimination-based affinity purification strategy for enrichment of phosphopeptides. PubMed. [Link]
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(2021-01-07) Synthesis of phosphopeptide?. ResearchGate. [Link]
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impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Ohguro, H., & Palczewski, K. (1995). Separation of phospho- and non-phosphopeptides using reverse phase column chromatography. PubMed. [Link]
-
Fmoc-Ser(HPO3Bzl)-OH [158171-14-3]. Aapptec Peptides. [Link]
-
158171-14-3 Fmoc-Ser{PO(OBzl)OH}-OH. Watanabe Chemical Industries, Ltd.. [Link]
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Note: Generic representation. Dibenzyl structure is a key example of a fully protected triester.